D2 Receptor Binding Affinity: Target Compound vs. Loxapine and Amoxapine – Critical Data Gap Identification
No publicly available D2 receptor binding data (Ki, IC50, or Kd) exist for ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (CAS 331246-30-1) in PubMed, BindingDB, ChEMBL, PubChem, or patent literature as of the search date. In contrast, the clinically established dibenzooxazepines loxapine and amoxapine possess extensive D2 binding characterization. Loxapine exhibits a D2 Ki of 10–54 nM (mean ~31 nM) across multiple radioligand binding studies using human recombinant D2 receptors [1]. Amoxapine shows a D2 Kd of 160 nM (or Ki of ~58 nM in rat striatal membranes) . The N-10 ethyl derivative CAS 922029-50-3 has no reported D2 binding data; its annotated pharmacology is restricted to MEK1 interaction and angiogenesis inhibition . This evidence gap means that any claim of D2 activity for the target compound is inferred from scaffold similarity alone and cannot be quantified against loxapine or amoxapine.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki/Kd) |
|---|---|
| Target Compound Data | No data available (not reported in any peer-reviewed or database source) |
| Comparator Or Baseline | Loxapine: Ki = 10–54 nM (hD2, multiple studies); Amoxapine: Kd = 160 nM (hD2); CAS 922029-50-3 (BT2): No D2 data |
| Quantified Difference | Cannot be calculated (target data absent); loxapine D2 Ki is at least 10–160× more potent than amoxapine, demonstrating intra-class variability exceeding two orders of magnitude |
| Conditions | Human recombinant D2 receptor radioligand binding assays ([³H]-spiperone or [³H]-raclopride displacement) |
Why This Matters
Procurement for D2-targeted research without binding data constitutes a blind purchase; the compound may lack measurable D2 affinity regardless of scaffold, given that structurally similar BT2 (CAS 922029-50-3) is not annotated as a D2 ligand.
- [1] Seeman P, Tallerico T. Antipsychotic drugs which elicit little or no parkinsonism bind more loosely than dopamine to brain D2 receptors, yet occupy high levels of these receptors. Mol Psychiatry. 1998;3(2):123-134. Table 1 reporting loxapine D2 Ki = 10 nM (D2Long). View Source
